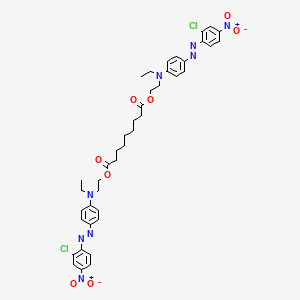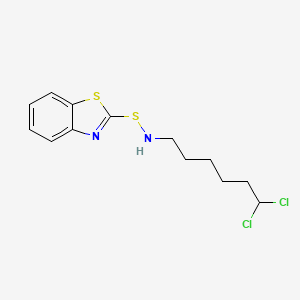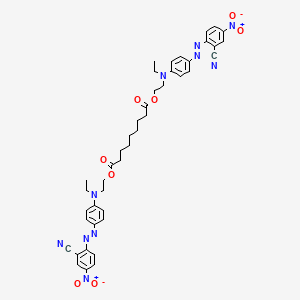
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is an organosilicon compound with the molecular formula C₁₆H₁₅F₂N₃Si. It is known for its unique structure, which includes a triazole ring and fluorophenyl groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the fluorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Flusilazole: An organosilicon compound with similar structural features but different substituents.
Bis(4-fluorophenyl)methyl(1,2,4-triazol-4-ylmethyl)silane: A closely related compound with slight variations in the triazole ring substitution
Uniqueness
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is unique due to its specific combination of fluorophenyl groups and a triazole ring attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
101377-47-3 |
|---|---|
Fórmula molecular |
C16H15F2N3Si |
Peso molecular |
315.39 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl)-methyl-(1,2,4-triazol-4-ylmethyl)silane |
InChI |
InChI=1S/C16H15F2N3Si/c1-22(12-21-10-19-20-11-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 |
Clave InChI |
UHFBTGZSQCBFKK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CN1C=NN=C1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


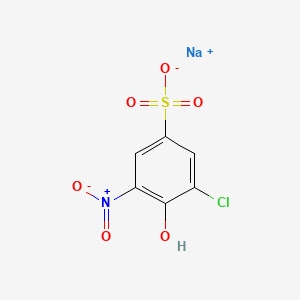

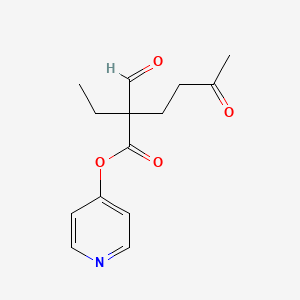
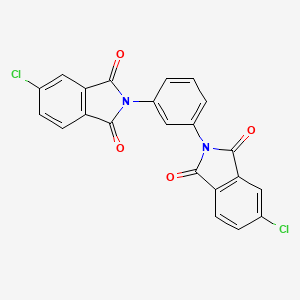
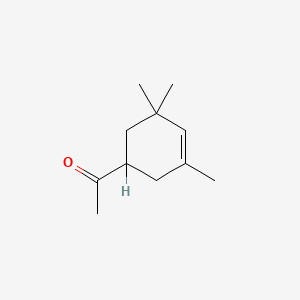
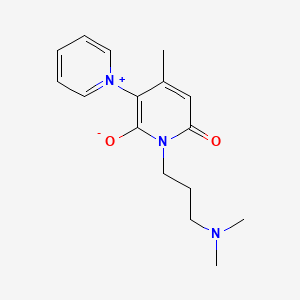



![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
